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Executive Summary

4-(4-Isocyanatophenyl)morpholine (CAS: 884332-72-3) is a specialized heterocyclic building
block used primarily in medicinal chemistry and advanced materials science.[1][2] As an aryl
isocyanate bearing a para-morpholino group, it serves as a critical "scaffold installer,” allowing
researchers to simultaneously introduce a reactive electrophilic handle (isocyanate) and a
solubilizing, pharmacologically active moiety (morpholine) into a target molecule.

This guide provides a comprehensive technical analysis of its physicochemical properties,
synthesis pathways, reactivity profile, and applications in drug discovery. It specifically
distinguishes this compound from its fluorinated analog (used in Linezolid synthesis) and the
iIsomeric isocyanide, ensuring precise identification for researchers.

Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification

o |[UPAC Name: 4-(4-Isocyanatophenyl)morpholine[1]
o Common Names: 4-Morpholinophenyl isocyanate; N-(4-Isocyanatophenyl)morpholine

« CAS Number:884332-72-3[2][3]
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o Note: Distinct from CAS 15985-08-7 (L-Methionine sulfoximine) and CAS 224323-51-7 (3-
Fluoro-4-morpholinophenyl isocyanate).

e Molecular Formula: C11H12N202
e Molecular Weight: 204.23 g/mol

e SMILES:O=C=Nclccc(N2CCOCC2)ccl

Physical Properties Table

Property Value Source/Note

Standard for para-substituted

Physical State Solid (Crystalline) )
aryl isocyanates
Melting Point 63-65 °C Literature value [1]
Boiling Point ~114 °C @ 3.5 mmHg Vacuum distillation required [1]
Density ~1.1-1.2 g/cm?3 (Predicted) Based on structural analogs

Soluble in DCM, THF, Toluene,  Reacts with protic solvents

Solubilit
Y Ethyl Acetate (Water, Alcohols)

. ) . Hydrolyzes to corresponding
Stability Moisture Sensitive )
amine and urea

Part 2: Structural Analysis & Electronic Effects

The chemical behavior of 4-(4-Isocyanatophenyl)morpholine is governed by the electronic
interplay between the isocyanate group (-NCO) and the morpholine ring.

Electronic Push-Pull System

 |socyanate Group (-NCO): Acts as an electrophile. The central carbon is electron-deficient,
making it susceptible to nucleophilic attack.

e Morpholine Ring: The nitrogen atom of the morpholine ring is a strong electron donor via
resonance (+M effect).
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» Net Effect: The lone pair on the morpholine nitrogen donates electron density into the phenyl
ring, which is conjugated with the isocyanate group. This reduces the electrophilicity of the
isocyanate carbon compared to an unsubstituted phenyl isocyanate or one with electron-
withdrawing groups (e.g., -NO2).

o Consequence: The compound is slightly more stable to hydrolysis than 4-nitrophenyl
isocyanate but reacts slower with weak nucleophiles.

Solubility Enhancement

The morpholine ring is a "privileged structure" in drug design because it disrupts planarity and
provides a hydrogen bond acceptor (ether oxygen), significantly improving the aqueous
solubility and metabolic stability of the final drug molecule compared to a flat phenyl ring.

Part 3: Synthesis & Manufacturing

Two primary routes exist for the synthesis of 4-(4-Isocyanatophenyl)morpholine. The choice
depends on scale and safety constraints regarding phosgene handling.

Route A: Phosgenation (Industrial Standard)

The most direct method involves the reaction of 4-morpholinoaniline (CAS 2524-67-6) with
phosgene or a phosgene equivalent (Triphosgene).

Precursor: 4-Morpholinoaniline (mp 132-135 °C).[3]

Reagent: Triphosgene (solid, safer to handle) or Phosgene gas.

Conditions: Reflux in dry toluene or dichloromethane; often requires a base (e.g., pyridine) to
scavenge HCI.

Yield: Typically >85%.[4][5]

Route B: Curtius Rearrangement (Phosgene-Free)

For laboratories avoiding phosgene, the Curtius rearrangement of the corresponding acyl azide
is a viable alternative.
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Start: 4-Morpholinobenzoic acid.

Activation: Convert to acid chloride or mixed anhydride.

Azidation: React with Sodium Azide (

) to form the acyl azide.

Rearrangement: Heat to release

and rearrange to the isocyanate.

Synthesis Workflow Diagram

4-Morpholinoaniline 4-(4-1socyanatophenyl)morpholine

(CAS 2524-67-6) Nucleophilic Attack -HCI (Heat/Base (CAS 884332-72-3)
‘\* Carbamoyl Chloride

—/V Intermediate  F--——_____
Triphosgene / Phosgene - Byproduct: HCI

Figure 1: Standard Synthesis via Phosgenation Pathway

Click to download full resolution via product page

Part 4: Reactivity Profile & Mechanistic Insights

The isocyanate group undergoes rapid nucleophilic addition reactions. Due to the para-
morpholino donation, reactions with weak nucleophiles may require catalysis (e.g., DBTL or
tertiary amines).

Key Reactions

o Urea Formation: Reaction with primary/secondary amines. This is the most common
application in medicinal chemistry to generate urea-linked kinase inhibitors.

o Reaction:

e Carbamate Formation: Reaction with alcohols.
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o Reaction:

o Hydrolysis (Degradation): Reaction with water produces the unstable carbamic acid, which
decarboxylates to regenerate the starting aniline (4-morpholinoaniline) and

o Note: The regenerated aniline can react with remaining isocyanate to form a symmetric
urea dimer (1,3-bis(4-morpholinophenyl)urea), a common impurity.

Reaction Mechanism Diagram

4-(4-1socyanatophenyl)morpholine Nucleophile (Nu-H)
(Electrophile) (Amine, Alcohol, Water)

\\I‘u attack on C;y

Tetrahedral Intermediate

Proton Transfer |Proton Transfer \-CO2 (Decarboxylation)

Urea Derivative Carbamate Aniline (Hydrolysis)
(if Nu = Amine) (if Nu = Alcohol) (if Nu = Water)

Figure 2: Divergent Reactivity Pathways with Nucleophiles

Click to download full resolution via product page

Part 5: Applications in Drug Discovery[6]
The Morpholine Scaffold Advantage

In drug development, 4-(4-Isocyanatophenyl)morpholine is not the final drug but a strategic
intermediate. It is used to install the morpholine ring, which serves multiple roles:

» Solubility: The ether oxygen accepts hydrogen bonds, increasing water solubility.
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e Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism
compared to alkyl chains.

o Target Interaction: The oxygen atom can engage in specific H-bond interactions with kinase
hinge regions.

Case Study: Kinase Inhibitors

Many kinase inhibitors (e.g., for EGFR, VEGFR) feature a urea linkage connecting a
solubilizing tail to a central aromatic core.

o Workflow: A central aromatic amine scaffold is reacted with 4-(4-
Isocyanatophenyl)morpholine.

o Result: A urea-linked inhibitor where the morpholine group protrudes into the solvent-
exposed region of the enzyme active site, improving the drug's pharmacokinetic profile [2].

Part 6: Handling, Safety & Stability
Hazard Identification

e GHS Classification:
o Acute Toxicity: Harmful if inhaled or swallowed.
o Sensitization: Respiratory and Skin Sensitizer (May cause allergy or asthma symptoms).
o Irritant: Causes skin and eye irritation.[6]

» Signal Word:DANGER

Storage & Handling Protocols

o Moisture Exclusion: Store under an inert atmosphere (Argon/Nitrogen) at 2—8 °C. Even trace
moisture leads to urea crust formation on the solid.

o PPE: Wear a full-face respirator or work in a well-ventilated fume hood. Isocyanates have
poor warning properties (low odor threshold vs. toxicity).
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Quenching: Spills should be treated with a decontaminant solution (50% ethanol, 40% water,
10% concentrated ammonia) to convert the isocyanate to harmless urea/amine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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